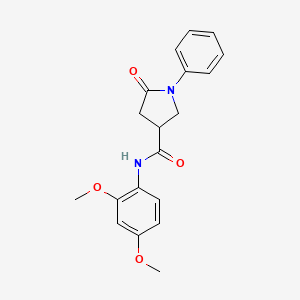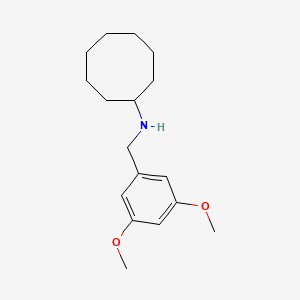
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用機序
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine targets several key signaling pathways involved in cancer development and progression, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-kB pathway. By inhibiting these pathways, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine can prevent the growth and survival of cancer cells, induce apoptosis, and enhance the immune response against cancer cells.
Biochemical and Physiological Effects
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BCR signaling, downregulation of anti-apoptotic proteins, induction of apoptosis, and enhancement of the immune response against cancer cells. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its specificity and potency. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity. Another advantage is its ability to enhance the effectiveness of other cancer therapies, which could lead to better treatment outcomes. One limitation of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to test its efficacy in clinical trials for various types of cancer. Additionally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be tested in combination with other cancer therapies to determine its potential for enhancing treatment outcomes. Finally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be modified to improve its pharmacokinetic properties and reduce the risk of toxicity.
合成法
The synthesis of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves several steps, starting with the reaction of 3,5-dimethyl-2-furoic acid with thionyl chloride to form 3,5-dimethyl-2-furoyl chloride. The resulting compound is then reacted with 4-fluoroaniline to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline. The final step involves the reaction of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline with piperidine to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学的研究の応用
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways involved in cancer development and progression. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-13(2)23-17(12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVQGSPSBRNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)

![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
